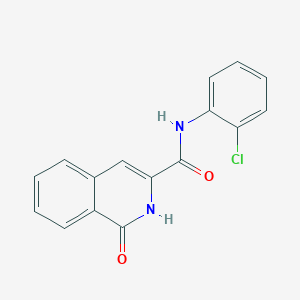
N-(2-chlorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide, also known as CCI-779, is a chemical compound that has garnered significant attention in scientific research. It belongs to the class of mTOR inhibitors, which are known to have anti-tumor properties.
作用机制
N-(2-chlorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide inhibits the mTOR pathway by binding to the intracellular protein FKBP12, which then binds to mTOR and inhibits its activity. This leads to the inhibition of downstream signaling pathways involved in cell growth and proliferation. N-(2-chlorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide has also been found to induce autophagy, a process by which cells degrade and recycle their own components, which may contribute to its anti-tumor properties.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide has been found to have a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis, the process by which new blood vessels are formed. N-(2-chlorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide has also been found to have immunosuppressive effects, which may contribute to its anti-tumor properties. In addition, N-(2-chlorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using N-(2-chlorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide in lab experiments is its specificity for the mTOR pathway. This allows for precise targeting of this pathway and reduces the risk of off-target effects. However, N-(2-chlorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide has also been found to have limited solubility in aqueous solutions, which may limit its use in certain experiments. In addition, N-(2-chlorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide has a relatively short half-life, which may require frequent dosing in animal models.
未来方向
There are several potential future directions for research on N-(2-chlorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide. One area of interest is the development of new formulations or delivery methods to improve its solubility and pharmacokinetic properties. Another area of interest is the investigation of its potential use in combination with other anti-tumor agents, such as chemotherapy or immunotherapy. Finally, there is a need for further research on the neuroprotective effects of N-(2-chlorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide and its potential use in the treatment of neurodegenerative diseases.
合成方法
The synthesis of N-(2-chlorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide involves the reaction of 2-chloro-N-(4-nitrophenyl)acetamide with isobutyl chloroformate in the presence of triethylamine. The resulting compound is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to yield N-(2-chlorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide. This synthesis method has been optimized and improved over the years to increase the yield and purity of the compound.
科学研究应用
N-(2-chlorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide has been extensively studied for its anti-tumor properties. It has been found to inhibit the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth and proliferation. This inhibition leads to cell cycle arrest and apoptosis, making it a promising candidate for cancer treatment. N-(2-chlorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide has been tested in various cancer cell lines and animal models, and has shown promising results in inhibiting tumor growth.
属性
IUPAC Name |
N-(2-chlorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-12-7-3-4-8-13(12)18-16(21)14-9-10-5-1-2-6-11(10)15(20)19-14/h1-9H,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXGOVRQLMABNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(NC2=O)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

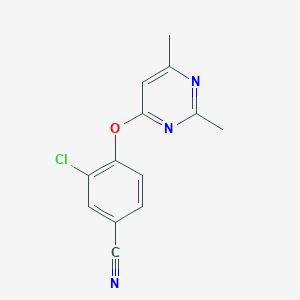

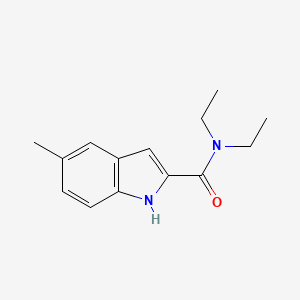
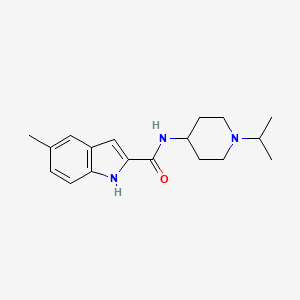

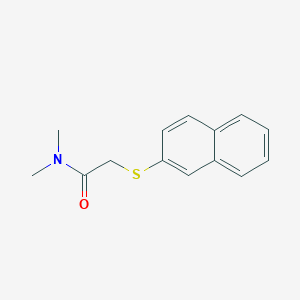
![2-{[(2-Methylphenyl)methyl]amino}pyridine-3-carbonitrile](/img/structure/B7472759.png)
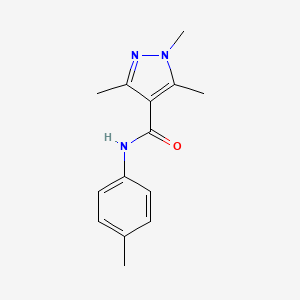
![1-[(4-Fluorophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7472771.png)
![2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7472782.png)

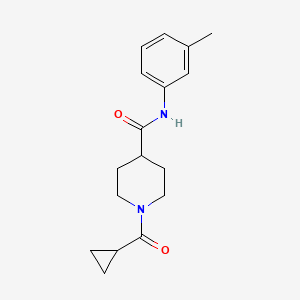
![(3R,7aS)-N-[5-[(2-bromophenyl)methyl]-1,3-thiazol-2-yl]-7a-methyl-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7472800.png)
